molecular formula C15H13ClN2O4 B5851933 5-chloro-N-(2,4-dimethylphenyl)-2-hydroxy-3-nitrobenzamide

5-chloro-N-(2,4-dimethylphenyl)-2-hydroxy-3-nitrobenzamide

Cat. No.: B5851933
M. Wt: 320.73 g/mol
InChI Key: ATRVJNVDWULIPR-UHFFFAOYSA-N
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Description

5-chloro-N-(2,4-dimethylphenyl)-2-hydroxy-3-nitrobenzamide is an organic compound with a complex structure that includes a chloro group, a dimethylphenyl group, a hydroxy group, and a nitrobenzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(2,4-dimethylphenyl)-2-hydroxy-3-nitrobenzamide typically involves multiple steps, starting with the preparation of the core benzamide structure. Common synthetic routes include:

    Nitration: Introduction of the nitro group into the benzene ring.

    Chlorination: Addition of the chloro group to the benzene ring.

    Amidation: Formation of the amide bond by reacting the benzoyl chloride with 2,4-dimethylphenylamine.

    Hydroxylation: Introduction of the hydroxy group to the benzene ring.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration and chlorination reactions, followed by purification steps such as recrystallization or chromatography to obtain the pure product.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-(2,4-dimethylphenyl)-2-hydroxy-3-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

    Oxidation: Formation of 5-chloro-N-(2,4-dimethylphenyl)-2-keto-3-nitrobenzamide.

    Reduction: Formation of 5-chloro-N-(2,4-dimethylphenyl)-2-hydroxy-3-aminobenzamide.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

5-chloro-N-(2,4-dimethylphenyl)-2-hydroxy-3-nitrobenzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-chloro-N-(2,4-dimethylphenyl)-2-hydroxy-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.

    Altering Gene Expression: Affecting the expression of genes involved in various cellular functions.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-2-hydroxy-3-nitrobenzamide: Lacks the dimethylphenyl group.

    N-(2,4-dimethylphenyl)-2-hydroxy-3-nitrobenzamide: Lacks the chloro group.

    5-chloro-N-(2,4-dimethylphenyl)-3-nitrobenzamide: Lacks the hydroxy group.

Uniqueness

5-chloro-N-(2,4-dimethylphenyl)-2-hydroxy-3-nitrobenzamide is unique due to the presence of all four functional groups (chloro, dimethylphenyl, hydroxy, and nitro) in its structure

Properties

IUPAC Name

5-chloro-N-(2,4-dimethylphenyl)-2-hydroxy-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O4/c1-8-3-4-12(9(2)5-8)17-15(20)11-6-10(16)7-13(14(11)19)18(21)22/h3-7,19H,1-2H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATRVJNVDWULIPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=C(C(=CC(=C2)Cl)[N+](=O)[O-])O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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